molecular formula C20H20ClN3O3S2 B6513617 N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 6188-22-3

N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6513617
CAS No.: 6188-22-3
M. Wt: 450.0 g/mol
InChI Key: AELDSPCDYZNADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a benzothiazole-derived compound characterized by a dihydrobenzothiazole core substituted with a chlorine atom at position 4, an ethyl group at position 3, and a sulfonamide-linked pyrrolidine moiety at the para position of the benzamide ring.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-2-24-18-16(21)6-5-7-17(18)28-20(24)22-19(25)14-8-10-15(11-9-14)29(26,27)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELDSPCDYZNADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366719
Record name N-(4-chloro-3-ethyl-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-22-3
Record name N-(4-chloro-3-ethyl-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzothiazole moiety
  • A pyrrolidine sulfonamide group
  • A chloroethyl substituent

This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions involved in cancer cell proliferation and survival. Notably, it has been studied as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the tumor suppressor p53.

Key Mechanisms:

  • MDM2 Inhibition : The compound binds to MDM2 with high affinity, disrupting its interaction with p53, thereby promoting p53-mediated apoptosis in cancer cells .
  • Cell Cycle Arrest : By inhibiting MDM2, the compound induces cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates.
  • Induction of Apoptosis : The activation of p53 leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Biological Activity Data

A summary of biological activity data related to this compound is presented in Table 1. The table includes information on IC50 values for various cancer cell lines and observed effects on tumor growth:

Cell Line IC50 (µM) Effect on Tumor Growth
SJSA-1 (osteosarcoma)0.5100% regression
MCF7 (breast cancer)0.887% regression
HCT116 (colon cancer)1.0Moderate inhibition

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vivo Studies : In a murine model of xenograft tumors, administration of the compound at doses of 100 mg/kg resulted in significant tumor growth inhibition compared to control groups .
  • Pharmacokinetic Studies : Research indicates that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a favorable half-life, which are critical for therapeutic applications .
  • Combination Therapy : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer types .

Safety and Toxicity

Toxicological assessments have shown that while the compound is effective against various cancer cell lines, it also exhibits some cytotoxicity towards normal cells at higher concentrations. Further studies are needed to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Benzothiazole Ring) Benzamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-chloro, 3-ethyl 4-(pyrrolidine-1-sulfonyl) ~464.9* Hypothetical XLogP3: ~4.1
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(pyrrolidine-1-sulfonyl)benzamide 4-ethoxy, 3-ethyl 4-(pyrrolidine-1-sulfonyl) 459.6 XLogP3: 3.9; Polar SA: 113 Ų
CAS 865176-08-5 3-(prop-2-en-1-yl), 6-sulfamoyl 4-(pyrrolidine-1-sulfonyl) 506.6 Higher polarity due to sulfamoyl group
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 3-(2-methoxyphenyl), 4-phenyl 4-methyl 400.5 Crystalline stability (R factor: 0.038)
Pan-Ras inhibitor (Compound 14) 7-chloro, 3-ethyl, 4-hydroxy Sulfonyl-linked piperidine ~600 (estimated) Low synthetic yield (4%)

*Estimated based on analog substitution.

Substituent Effects on Properties

Chloro vs. This could influence binding interactions in biological targets . The substitution reduces molecular weight by ~15 g/mol and decreases oxygen content, likely increasing lipophilicity (higher XLogP3).

Ethyl vs.

Sulfonamide Linker Variations: The pyrrolidine sulfonamide moiety in the target compound and its analogs contributes to hydrogen-bond acceptor capacity (6 acceptors) and moderate solubility. In contrast, the sulfamoyl group in CAS 865176-08-5 adds hydrogen-bond donors, increasing polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.